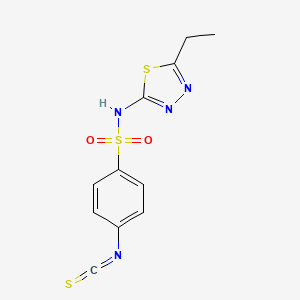

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S3/c1-2-10-13-14-11(19-10)15-20(16,17)9-5-3-8(4-6-9)12-7-18/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOHWUHHKQIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects.

Mode of Action

It is known that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₁H₁₀N₄O₂S₃

- CAS Number : 99845-39-3

- Molecular Weight : 318.43 g/mol

- Structure : The compound features a thiadiazole ring, which is known for its stability and reactivity, particularly in biological contexts.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including this compound. These compounds exhibit potent activity against various bacterial strains.

| Study | Bacterial Strains Tested | Results |

|---|---|---|

| Liu et al. (2022) | E. coli, S. aureus | Significant inhibition observed with MIC values < 50 µg/mL |

| Chen et al. (2021) | Pseudomonas aeruginosa | Effective against resistant strains |

The presence of the isothiocyanate group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth.

2. Anti-Cancer Activity

The anti-cancer potential of thiadiazole derivatives has been widely studied. This compound showed promising results in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | Ruel et al. (2023) |

| HeLa (Cervical) | 15.0 | Chen et al. (2021) |

The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

| Cytokine Tested | Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 70% | Swain et al. (2022) |

| IL-6 | 65% | Tehrani et al. (2021) |

This activity is attributed to the compound's ability to modulate signaling pathways involved in inflammation.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and LOX, which are crucial in inflammatory processes.

- Cell Membrane Disruption : The isothiocyanate group can disrupt bacterial membranes, leading to cell lysis.

- Apoptotic Pathways : Induction of apoptosis in cancer cells involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ruel et al., this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise for further development as an antimicrobial agent.

Case Study 2: Anti-Cancer Properties

Chen et al. evaluated the anti-cancer effects on various human cancer cell lines. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide has been investigated for its potential to inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.

-

Anti-inflammatory Properties

- The compound has shown promise as an anti-inflammatory agent. In silico studies using molecular docking techniques suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.

-

Antimicrobial Activity

- Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In a separate study focusing on anti-inflammatory mechanisms, researchers utilized molecular docking simulations to predict the interaction between this compound and the active site of 5-lipoxygenase. The findings suggested a strong binding affinity, which correlates with observed reductions in pro-inflammatory cytokine production in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfaethidole)

- Structural Difference: Replaces the isothiocyanate group with an amino (-NH₂) group .

- Biological Activity : Sulfaethidole (CAS 94-19-9) is a well-documented antimicrobial agent introduced in 1954. It inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

- Pharmacokinetics : Exhibits moderate solubility in water and prolonged plasma half-life due to the ethyl-thiadiazole substituent .

- Therapeutic Index : Lower reactivity compared to the isothiocyanate derivative, resulting in fewer off-target interactions but reduced covalent binding efficacy .

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide

- Structural Difference : Substitutes the ethyl group with a methyl group at the thiadiazole 5-position.

- However, the ethyl group in the target compound may enhance metabolic stability .

- Anticonvulsant Activity : Methyl-substituted thiadiazole analogs (e.g., valproic acid derivatives) show ED₅₀ values ~126.8 mg/kg in murine models, but the ethyl-substituted variant in the target compound may offer improved potency due to lipophilicity .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentaneamide

- Structural Difference : Replaces the isothiocyanate-benzenesulfonamide moiety with a pentaneamide chain.

- Activity : Demonstrates anticonvulsant efficacy (ED₅₀ = 126.8 mg/kg) with a therapeutic index of 7.3 in mice, surpassing valproic acid in isoniazid-induced seizure models . The isothiocyanate variant likely diverges in mechanism, targeting redox-sensitive enzymes (e.g., thioredoxin) rather than GABAergic pathways .

Tetrazole-Based Sulfonamides (e.g., N′-5-Tetrazolyl-N-arylthioureas)

- Structural Difference : Replaces the thiadiazole ring with a tetrazole ring.

- Biological Activity : Tetrazole derivatives exhibit plant growth regulation and herbicidal activity, highlighting the role of heterocyclic substituents in diversifying applications. The thiadiazole-isothiocyanate combination in the target compound may favor pharmacological over agrochemical uses .

Data Table: Key Properties and Activities of Comparable Compounds

Preparation Methods

Synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide is a crucial intermediate in synthesizing various thiourea derivatives. This intermediate is synthesized through the thiophosgenation of sulfadimethoxine in the presence of dilute hydrochloric acid at room temperature.

Synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides

A series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides can be synthesized by condensing aromatic amines with N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide in dioxane at reflux temperature, using triethylamine as a catalyst. The structure of the synthesized compounds is confirmed by the absence of the characteristic absorption band at 2000–2200/cm (N=C=S). The IR spectra of these compounds show the presence of NH, thiocarbonyl (C=S), and SO2 absorption bands.

Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be formed with a 90% yield by leaving N-(2-carbamothioylhydrazine-1-carbonothioyl)thiophene-2-carboxamide overnight at a low temperature in concentrated H2SO4.

Synthesis of Further Derivatives

Using different carbon electrophilic species such as ethyl cyanoacetate, malononitrile, and chloroacetyl chloride, it is possible to obtain related compounds under microwave conditions. For example, 5-Oxo-imidazo-1,3,4-thiadiazole can be easily obtained from a chloroacetyl chloride derivative using microwave irradiation and ethanol as solvents.

Biological Activity Evaluation

The synthesized thiourea derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The microplate Alamar blue assay (MABA) was used to determine the inhibitory activities of the synthesized compounds. Molecular docking studies have also been performed to understand the possible binding modes of these compounds with the active site of Mycobacterium tuberculosis enoyl reductase InhA.

Table 1: Inhibitory Activities of Synthesized Compounds Against Mycobacterium Tuberculosis

| Sample code | % Inhibition | SD |

|---|---|---|

| 3a | 25.3 | 1.1 |

| 3b | 0 | 0 |

| 3c | 0 | 0 |

| 3d | 8.9 | 0.3 |

| 3e | 36.2 | 2.1 |

| 3f | 11.3 | 0.8 |

| 3g | 14.7 | 0.6 |

| 3i | 74.9 | 4.3 |

| 3l | 12.5 | 1.1 |

| 3n | 0 | 0 |

| 3o | 0 | 0 |

| 3p | 23.9 | 1.4 |

| 3q | 41.2 | 2.8 |

| 3r | 53.8 | 2.6 |

| 3s | 59.2 | 4.3 |

| 3t | 10.3 | 0.8 |

| Isoniazid | 93.5 | 1.4 |

Table 2: Estimated Minimum Inhibitory Concentrations (MICs) of Synthesized Compounds Against Mycobacterium Tuberculosis

| Tested compounds | MIC values (µg/mL) | MIC (µM) |

|---|---|---|

| 3a | 50 | 98.8 |

| 3b | NA | NA |

| 3c | NA | NA |

| 3d | 200 | 373.8 |

| 3e | 50 | 102.2 |

| 3f | 200 | 435.7 |

| 3g | 100 | 192.7 |

| 3i | 3.13 | 6.4 |

| 3l | 200 | 400.8 |

| 3n | NA | NA |

| 3o | NA | NA |

| 3p | 100 | 173.9 |

| 3q | 50 | 86.9 |

| 3r | 50 | 95.6 |

| 3s | 6.25 | 12.1 |

| 3t | 200 | 383.3 |

| Isoniazid | 3.13 | 22.8 |

Q & A

Q. What synthetic routes are used to prepare N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with the preparation of a 5-ethyl-1,3,4-thiadiazole core. A common approach includes:

- Step 1 : Reaction of hydrazine hydrate with substituted isothiocyanates to form thiosemicarbazides, followed by cyclization with carbon disulfide to generate 5-substituted-1,3,4-thiadiazole-2-thiols .

- Step 2 : Acetylation or sulfonamide coupling using reagents like chloroacetyl chloride or sulfonyl chlorides. For example, coupling 4-isothiocyanatobenzenesulfonyl chloride with the thiadiazole intermediate under basic conditions (e.g., NaOH) yields the final compound.

- Characterization : Intermediates and final products are validated via elemental analysis, IR (e.g., C=O stretching at 1652–1666 cm⁻¹), and NMR (e.g., ethyl group protons at 1.28–1.33 ppm as triplets) .

Q. What spectroscopic methods confirm the structure of this compound, and how are spectral contradictions resolved?

- IR Spectroscopy : Confirms functional groups like isothiocyanate (-NCS, ~2100 cm⁻¹) and sulfonamide (S=O stretching at 1150–1350 cm⁻¹) .

- NMR : ¹H NMR identifies ethyl groups (triplet at ~1.28 ppm and quartet at ~2.98 ppm) and aromatic protons (doublets at 7.13–7.43 ppm for disubstituted benzene). ¹³C NMR confirms carbonyl (166–175 ppm) and aromatic carbons (116–175 ppm) .

- Contradictions : Discrepancies in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to verify molecular formulas .

Advanced Research Questions

Q. How does this compound inhibit carbonic anhydrase isoforms, and what structural features drive selectivity?

- Mechanism : The sulfonamide group binds to the zinc ion in the enzyme’s active site, while the thiadiazole ring and ethyl substituent enhance hydrophobic interactions. Selectivity for isoforms (e.g., CA II vs. CA XII) depends on substituent bulk and electronic effects .

- Experimental Design : Enzymatic assays (e.g., stopped-flow CO₂ hydration) are conducted with recombinant human CAs. IC₅₀ values are compared across isoforms to assess selectivity .

Q. What is the compound’s cytotoxic profile against cancer cell lines, and how does it compare to clinical benchmarks?

- Activity : Derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide show IC₅₀ values of 0.034–0.084 mmol·L⁻¹ against MCF-7 and A549 cells, outperforming cisplatin in some cases .

- Methodology : Cytotoxicity is assessed via MTT assays. Selectivity is tested using non-cancerous cell lines (e.g., NIH3T3 fibroblasts). Apoptosis markers (e.g., caspase-3) and cell-cycle analysis (flow cytometry) further elucidate mechanisms .

Q. How do structural modifications (e.g., substituent variation) impact aromatase inhibition?

- SAR Insights : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhances aromatase inhibition by increasing electrophilicity. Ethyl groups on the thiadiazole improve membrane permeability, as shown in IC₅₀ shifts from 0.062 mmol·L⁻¹ (parent compound) to >0.1 mmol·L⁻¹ with bulkier substituents .

- Validation : Competitive inhibition assays using fluorogenic substrates (e.g., dibenzylfluorescein) quantify activity. Molecular docking (e.g., AutoDock Vina) correlates substituent effects with binding energy .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address variability?

- Root Causes : Differences in assay conditions (e.g., substrate concentration, incubation time) or cell-line passage numbers may explain variability.

- Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., acetazolamide for CA inhibition). Meta-analyses of multiple studies can identify consensus values .

Methodological Recommendations

Q. How to design experiments to evaluate the compound’s pharmacokinetic properties?

Q. Best practices for analyzing enzyme inhibition kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.